molecular formula C10H10BFO4 B1526877 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1628507-86-7

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1526877
CAS No.: 1628507-86-7
M. Wt: 224 g/mol
InChI Key: ZLVIHPPSVIXBSY-UHFFFAOYSA-N
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Description

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is a boronic acid derivative with a fluorophenyl group attached to a cyclopropane ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting 4-bromofluorobenzene with cyclopropanecarboxylic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can convert the boronic acid to boronic alcohols.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of boron.

  • 1-(4-Borono-2-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Biological Activity

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and subsequent functionalization. The compound can be synthesized through a multi-step process involving α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to the carboxylic acid form. The use of coupling agents such as HATU facilitates the formation of amide derivatives, which are often biologically active .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity towards normal cells. This selective inhibition suggests a targeted mechanism that could be advantageous in cancer therapies .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with specific cellular pathways involved in cell proliferation and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring and the boron functionality can significantly enhance its biological activity. For instance, the presence of fluorine at the 2-position on the phenyl ring may influence electronic properties that affect binding affinity to target proteins .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell metabolism. For example, molecular docking studies have shown favorable interactions with enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase), which plays a role in ethylene biosynthesis in plants but also has implications in cancer biology .

In Vivo Studies

While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies could provide insights into its pharmacokinetics and therapeutic potential in cancer models.

Data Tables

CompoundActivityIC50 (µM)Target
This compoundAntiproliferative15U937 Cells
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acidEthylene biosynthesis inhibitor10ACO2

Properties

IUPAC Name

1-(4-borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFO4/c12-8-5-6(11(15)16)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVIHPPSVIXBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2(CC2)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.